![molecular formula C15H20O3 B563855 [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 CAS No. 1185169-90-7](/img/structure/B563855.png)

[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5

Übersicht

Beschreibung

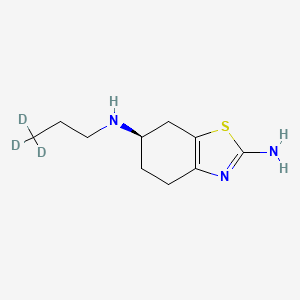

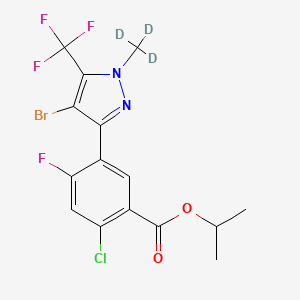

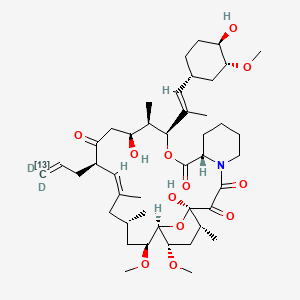

[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 is a chemical compound that can be purchased online . It is a labelled analogue of [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane, which is an intermediate used in the production of Betaxolol .

Molecular Structure Analysis

The molecular formula of[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 is C15H15D5O3 . The compound has a molecular weight of 253.35 . The canonical SMILES representation is C1CC1COCCC2=CC=C(C=C2)OCC3CO3 .

Wissenschaftliche Forschungsanwendungen

Gene Mutations and Micronuclei Induction

Oxiranes, including compounds similar to [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5, have been studied for their potential to induce gene mutations and micronuclei in mammalian cells. Schweikl, Schmalz, and Weinmann (2004) found that certain oxiranes at low concentrations significantly increased micronuclei formation, indicating possible genetic and chromosomal aberrations (Schweikl, Schmalz, & Weinmann, 2004).

Allosteric Modifiers of Hemoglobin

Research by Randad, Mahran, Mehanna, and Abraham (1991) explored compounds structurally related to oxiranes for their ability to modify hemoglobin's oxygen affinity. They synthesized several compounds, finding some to significantly decrease hemoglobin's oxygen affinity, suggesting potential applications in treating conditions like ischemia, stroke, or in blood storage (Randad, Mahran, Mehanna, & Abraham, 1991).

Potential in Treating Eating Disorders

A study by Piccoli et al. (2012) looked at the role of orexin-1 receptor mechanisms in compulsive food consumption, using compounds structurally similar to [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5. They found that certain antagonists reduced binge eating in rats, indicating potential therapeutic applications for eating disorders with a compulsive component (Piccoli et al., 2012).

Vasodilation and Beta-Adrenergic Antagonist Activity

Howson et al. (1988) synthesized stereoisomers of a compound similar to [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5, finding variations in their vasodilation and beta-adrenergic antagonist activities. This suggests potential applications in cardiovascular therapeutics (Howson et al., 1988).

Hypoglycemic Activity

Eistetter and Wolf (1982) studied a series of oxirane-2-carboxylic acids, including structures related to [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5, for their effects on blood glucose concentration. They found several compounds with significant blood glucose-lowering activities, indicating potential for diabetes treatment (Eistetter & Wolf, 1982).

Radiochemical Synthesis for Diagnostic Studies

Abbas, Yunus, and Feinendegen (2011) developed a method for radioiodination of Etomoxir, a compound structurally related to oxiranes. This could be significant for metabolic studies and molecular imaging, particularly in understanding fatty acid transport and metabolism in muscle cells (Abbas, Yunus, & Feinendegen, 2011).

Zukünftige Richtungen

Stable isotope-labeled compounds like [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 have various applications. They can be used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . They also allow researchers to study metabolic pathways in vivo in a safe manner . In addition to treating various diseases, isotopes are used for imaging, diagnosis, and newborn screening .

Eigenschaften

IUPAC Name |

2-[[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-dideuteriomethyl]-2,3,3-trideuteriooxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-2-13(1)9-16-8-7-12-3-5-14(6-4-12)17-10-15-11-18-15/h3-6,13,15H,1-2,7-11H2/i10D2,11D2,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRZXLUCRJNWKV-FPQCMJPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCCC2=CC=C(C=C2)OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)CCOCC3CC3)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B563789.png)

![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)

![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)